KMO Inhibitory Potency vs. Ro-61-8048
Compound 6a inhibits rat kidney KMO with an IC50 of 470 nM, placing it in a moderate affinity range compared to the high-affinity lead Compound 16 (Ro-61-8048, IC50 = 37 nM) and Compound 20 (IC50 = 19 nM) from the same chemical series [1]. This represents a 12.7-fold and 24.7-fold decrease in potency, respectively, directly attributable to the absence of the 3,4-dimethoxy and 3-nitrophenyl substituents present in the optimized leads [2].
| Evidence Dimension | KMO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 470 nM |
| Comparator Or Baseline | Compound 16 (Ro-61-8048): IC50 = 37 nM; Compound 20: IC50 = 19 nM |
| Quantified Difference | 12.7-fold less potent than Compound 16; 24.7-fold less potent than Compound 20 |
| Conditions | Inhibition of rat kidney Kynurenine 3-hydroxylase (KMO) in vitro. Assay as described in Röver et al., J. Med. Chem. 1997. |
Why This Matters
This positions Compound 6a as a key moderate-affinity negative control or SAR probe, essential for calibrating assays where the maximal inhibition of leads like Ro-61-8048 may mask subtle mechanistic or toxicological signals.
- [1] BindingDB Entry for BDBM50061921 (4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzenesulfonamide). Data curated from Röver et al., J. Med. Chem. 1997. View Source
- [2] Röver, S., Cesura, A. M., Huguenin, P., Kettler, R., Szente, A. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. J. Med. Chem. 1997, 40 (26), 4378-4385. View Source
